

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-Thiazolemethanol

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Compound of Interest

Compound Name: 4-Thiazolemethanol, 2-methoxy-

Cat. No.: B009389

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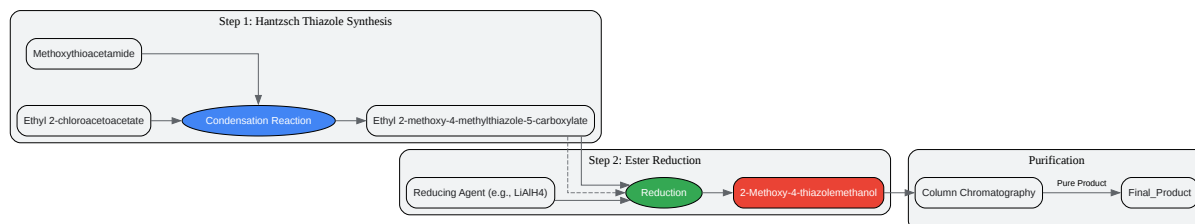
These application notes provide a detailed protocol for the synthesis of 2-methoxy-4-thiazolemethanol, a key heterocyclic building block in medicinal chemistry and drug development. The described methodology is based on the well-established Hantzsch thiazole synthesis, followed by a selective reduction.

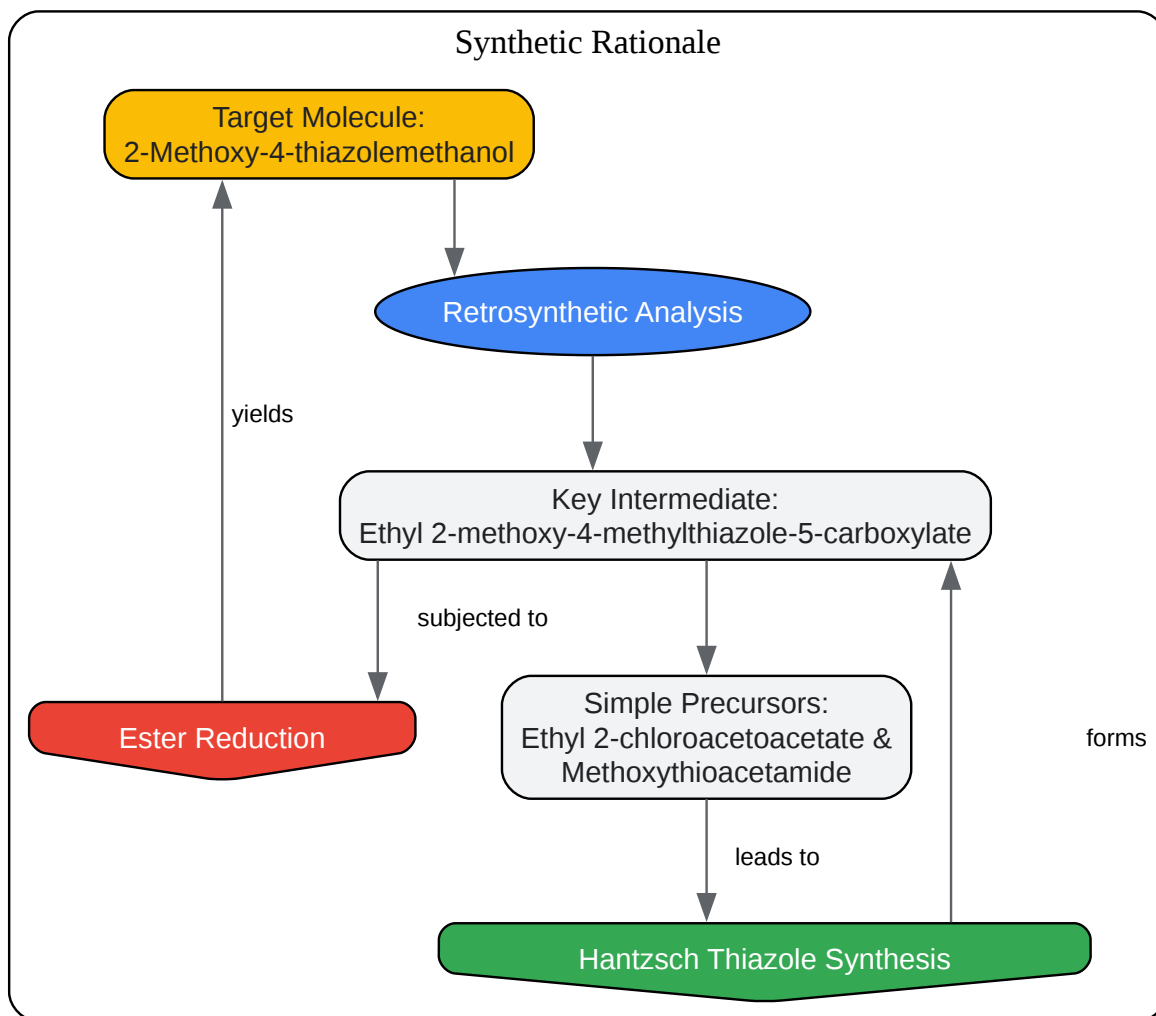
Synthetic Strategy

The synthesis of 2-methoxy-4-thiazolemethanol is proposed via a two-step reaction sequence. The initial step involves the formation of the thiazole ring through a Hantzsch-type condensation reaction between ethyl 2-chloroacetoacetate and methoxythioacetamide. The resulting ethyl 2-methoxy-4-methylthiazole-5-carboxylate is then selectively reduced to the target alcohol, 2-methoxy-4-thiazolemethanol. This approach utilizes readily available and simple precursors.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.





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